molecular formula C11H18N2O3 B2724851 1-[1-(Furan-2-yl)propan-2-yl]-3-(2-methoxyethyl)urea CAS No. 1207000-04-1

1-[1-(Furan-2-yl)propan-2-yl]-3-(2-methoxyethyl)urea

Cat. No.: B2724851
CAS No.: 1207000-04-1
M. Wt: 226.276
InChI Key: JZSYQTYCYCOTMR-UHFFFAOYSA-N
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Description

1-[1-(Furan-2-yl)propan-2-yl]-3-(2-methoxyethyl)urea is an organic compound that features a furan ring, a propyl group, and a methoxyethyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(Furan-2-yl)propan-2-yl]-3-(2-methoxyethyl)urea typically involves the reaction of 1-(furan-2-yl)propan-2-amine with 2-methoxyethyl isocyanate. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:

1-(furan-2-yl)propan-2-amine+2-methoxyethyl isocyanateThis compound\text{1-(furan-2-yl)propan-2-amine} + \text{2-methoxyethyl isocyanate} \rightarrow \text{this compound} 1-(furan-2-yl)propan-2-amine+2-methoxyethyl isocyanate→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully monitored to maintain the desired temperature and pressure, and the product is purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[1-(Furan-2-yl)propan-2-yl]-3-(2-methoxyethyl)urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted urea derivatives depending on the nucleophile used.

Scientific Research Applications

1-[1-(Furan-2-yl)propan-2-yl]-3-(2-methoxyethyl)urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-(Furan-2-yl)propan-2-yl]-3-(2-methoxyethyl)urea involves its interaction with specific molecular targets and pathways. The furan ring and urea moiety can interact with enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-[1-(Furan-2-yl)propan-2-yl]-3-(2-methoxyethyl)urea can be compared with other similar compounds such as:

    1-(Furan-2-yl)propan-2-amine: Lacks the urea and methoxyethyl groups, resulting in different chemical and biological properties.

    3-(2-Methoxyethyl)urea: Lacks the furan and propyl groups, leading to different reactivity and applications.

    1-(1-(Furan-2-yl)propan-2-yl)urea: Lacks the methoxyethyl group, affecting its solubility and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[1-(furan-2-yl)propan-2-yl]-3-(2-methoxyethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3/c1-9(8-10-4-3-6-16-10)13-11(14)12-5-7-15-2/h3-4,6,9H,5,7-8H2,1-2H3,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZSYQTYCYCOTMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)NC(=O)NCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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